molecular formula C16H19NO5S B562138 L-Alanine Benzyl Ester Benzenesulfonic Acid Salt CAS No. 101399-43-3

L-Alanine Benzyl Ester Benzenesulfonic Acid Salt

Cat. No.: B562138
CAS No.: 101399-43-3
M. Wt: 337.39
InChI Key: NMAWDKFSKUHNLF-QRPNPIFTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanine Benzyl Ester Benzenesulfonic Acid Salt typically involves the esterification of L-Alanine with benzyl alcohol, followed by the reaction with benzenesulfonic acid. The reaction conditions often include the use of a dehydrating agent to facilitate the esterification process. The product is then purified through crystallization or other suitable methods .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet research-grade standards .

Chemical Reactions Analysis

Types of Reactions

L-Alanine Benzyl Ester Benzenesulfonic Acid Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Alanine Benzyl Ester Benzenesulfonic Acid Salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of L-Alanine Benzyl Ester Benzenesulfonic Acid Salt involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release L-Alanine, which can then participate in various biochemical pathways. The benzenesulfonic acid moiety may also interact with other molecules, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Alanine Benzyl Ester Benzenesulfonic Acid Salt is unique due to its specific ester and sulfonic acid groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in certain biochemical and industrial applications where other similar compounds may not be as effective .

Properties

IUPAC Name

benzenesulfonic acid;benzyl (2S)-2-aminopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.C6H6O3S/c1-8(11)10(12)13-7-9-5-3-2-4-6-9;7-10(8,9)6-4-2-1-3-5-6/h2-6,8H,7,11H2,1H3;1-5H,(H,7,8,9)/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMAWDKFSKUHNLF-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCC1=CC=CC=C1)N.C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OCC1=CC=CC=C1)N.C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675539
Record name Benzenesulfonic acid--benzyl L-alaninate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101399-43-3
Record name Benzenesulfonic acid--benzyl L-alaninate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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